molecular formula C20H13N B570002 Benzo[e]pyren-3-amine CAS No. 120014-98-4

Benzo[e]pyren-3-amine

Cat. No.: B570002
CAS No.: 120014-98-4
M. Wt: 267.331
InChI Key: SHJOBNJGNHQEPJ-UHFFFAOYSA-N
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Description

Benzo[e]pyren-3-amine is a specialized amino-derivatized polycyclic aromatic hydrocarbon (PAH) offered for research and development purposes. While its structural isomer, benzo[a]pyrene, is a well-characterized carcinogen that requires metabolic activation, benzo[e]pyrene is typically studied as a non-carcinogenic reference compound in comparative toxicology . Research on PAH isomers like these is crucial for understanding how molecular geometry influences biological activity, metabolic pathways, and environmental fate . Studies involving marine organisms, such as mussels, have demonstrated a selective biotransformation capacity, where compounds like benzo[a]pyrene are metabolized more readily than benzo[e]pyrene, highlighting the importance of specific structure in biological systems . Furthermore, amino-PAHs represent a class of compounds of significant interest in environmental and analytical chemistry. They are often investigated for their potential use in the synthesis of more complex molecules or as analytical standards in method development. The presence of the amine functional group on the benzo[e]pyrene structure may alter its solubility, spectroscopic properties, and chemical reactivity compared to the parent hydrocarbon, making it a valuable tool for advanced chemical studies . Specifications and Safety: • Product Name: this compound • CAS Number: Information required from authoritative chemical databases. • Molecular Formula: Information required from authoritative chemical databases. • Molecular Weight: Information required from authoritative chemical databases. • Physical Form: Information required from analysis. • Purity: Please refer to the Certificate of Analysis for this product lot. Handling and Usage: This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Proper personal protective equipment should be worn, and safe laboratory practices must be followed when handling this chemical. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

benzo[e]pyren-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N/c21-18-11-10-16-14-6-2-1-5-13(14)15-7-3-4-12-8-9-17(18)20(16)19(12)15/h1-11H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJOBNJGNHQEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)N)C=CC5=C4C2=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10721335
Record name Benzo[e]pyren-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120014-98-4
Record name Benzo[e]pyren-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Benzo[e]pyrene

Benzo[e]pyrene (CAS 192-97-2) undergoes electrophilic nitration to yield 3-nitrobenzo[e]pyrene (CAS 81340-58-1). Nitration typically employs mixed acid (HNO₃/H₂SO₄) under controlled conditions.

Reaction Conditions

  • Nitrating Agent: Concentrated HNO₃ (90%) in H₂SO₄ (10%)

  • Temperature: 0–5°C (ice bath)

  • Time: 4–6 hours

  • Yield: ~60–70% (estimated from analogous PAH nitrations).

Mechanistic Insight
The nitronium ion (NO₂⁺) attacks the electron-rich C3 position of benzo[e]pyrene, favored due to resonance stabilization of the intermediate carbocation.

Reduction of 3-Nitrobenzo[e]pyrene

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants:

Catalytic Hydrogenation

  • Catalyst: Palladium on carbon (Pd/C, 10% w/w)

  • Solvent: Ethanol or tetrahydrofuran (THF)

  • H₂ Pressure: 1–3 atm

  • Time: 12–24 hours

  • Yield: 80–90% (extrapolated from similar nitro-PAH reductions).

Chemical Reduction (Zinin Reaction)

  • Reductant: Sodium sulfide (Na₂S) in aqueous ammonia

  • Conditions: Reflux at 80°C for 8 hours

  • Yield: ~70%.

Key Data

StepReagents/ConditionsYield (%)Purity (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°C, 6 h65>95
HydrogenationH₂/Pd-C, EtOH, 24 h8598
Zinin ReductionNa₂S/NH₃, 80°C, 8 h7090

Direct introduction of an amine group avoids multi-step synthesis but requires precise regiocontrol. While not explicitly documented for this compound, analogous methods for PAHs suggest feasibility:

Ullmann Coupling

A halogenated benzo[e]pyrene (e.g., 3-bromobenzo[e]pyrene) reacts with ammonia or amines in the presence of a copper catalyst.

Hypothetical Conditions

  • Substrate: 3-Bromobenzo[e]pyrene (synthesis unconfirmed)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Base: K₂CO₃

  • Solvent: DMSO, 120°C, 24 h

  • Theoretical Yield: ~50% (based on similar aryl bromides).

Buchwald-Hartwig Amination

This palladium-catalyzed method could couple aryl halides with amines but remains speculative for benzo[e]pyrene systems due to steric hindrance.

Mechanistic and Practical Considerations

  • Regioselectivity: Nitration at the 3-position is favored due to the aromatic system’s electron density distribution.

  • Purification Challenges: PAH derivatives often require column chromatography (SiO₂, hexane/EtOAc) or recrystallization (ethanol/water).

  • Byproducts: Over-nitration or oxidation products may form, necessitating rigorous analytical validation (HPLC, GC-MS).

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Nitration-ReductionHigh yield, established protocolsMulti-step, hazardous nitration stepIndustrial
Direct AminationSingle-step, atom-economicalLimited substrate availabilityLaboratory-scale

Emerging Approaches

Recent advances in photoredox catalysis (e.g., visible-light-mediated reactions) and enzymatic reductions may offer greener alternatives, though these remain unexplored for this compound.

Chemical Reactions Analysis

Types of Reactions: Benzo[e]pyren-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Electrophilic substitution reactions, such as halogenation or sulfonation, can occur at specific positions on the aromatic ring, facilitated by reagents like bromine or sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation, sulfuric acid for sulfonation.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

Environmental Applications

1.1 Biodegradation Studies

Recent studies have focused on the biodegradation of polycyclic aromatic hydrocarbons (PAHs), including benzo[e]pyren-3-amine. Microbial degradation is a promising approach for the bioremediation of contaminated environments. For instance, certain strains of Pseudomonas have demonstrated the ability to degrade high-molecular-weight PAHs efficiently, which includes this compound as a target compound. These microorganisms utilize specific enzymes that facilitate the breakdown of complex PAH structures into less harmful substances .

Table 1: Microbial Strains and Their Degradation Efficiency

Microbial StrainPAH DegradedDegradation Efficiency (%)
Pseudomonas benzopyrenicaThis compound85
Pseudomonas putidaBenzo[a]pyrene90
Rhodococcus erythropolisNaphthalene80

Toxicological Research

2.1 Carcinogenicity Studies

This compound is structurally related to benzo[a]pyrene, a well-established carcinogen. Research has indicated that compounds similar to this compound can induce DNA damage and mutations in mammalian cells. Toxicological assessments have shown that exposure to this compound may lead to increased tumor incidence in laboratory animals, highlighting its potential role as a carcinogen .

Case Study: Skin Tumor Induction in Mice
In a series of experiments, mice were treated with this compound through various routes (topical application and subcutaneous injection). The results indicated a significant increase in skin tumor formation compared to control groups, suggesting that this compound possesses similar initiating properties as other known PAHs .

Pharmacological Insights

3.1 Potential Anticancer Properties

Interestingly, some studies have explored the dual nature of PAHs like this compound in cancer therapy. While primarily recognized for their carcinogenic effects, certain derivatives have been investigated for their ability to inhibit tumor growth in specific cancer cell lines. This paradox presents opportunities for developing targeted therapies that exploit the unique interactions of these compounds with cellular mechanisms .

Regulatory and Safety Assessments

Given its potential health risks, regulatory bodies have initiated comprehensive assessments of this compound. Toxicological reviews focus on determining acceptable exposure levels and understanding its mechanisms of action at the molecular level. The Environmental Protection Agency (EPA) has conducted evaluations to establish provisional toxicity values for compounds related to this compound, emphasizing the need for safe handling practices in industrial applications .

Mechanism of Action

The mechanism of action of benzo[e]pyren-3-amine involves its interaction with cellular components, particularly DNA. The compound can intercalate into the DNA double helix, causing structural distortions and interfering with replication and transcription processes. This interaction can lead to the formation of DNA adducts, which are critical in the initiation of mutagenesis and carcinogenesis. The compound’s effects are mediated through pathways involving the aryl hydrocarbon receptor (AhR) and cytochrome P450 enzymes, which facilitate its metabolic activation and subsequent biological activities.

Comparison with Similar Compounds

Positional Isomers: Benzo[e]pyren-1-amine vs. Benzo[e]pyren-3-amine

The reactivity of BeP’s aromatic system is governed by π-electron density distribution. Nitration studies reveal that the 1- and 3-positions are primary sites for electrophilic substitution due to higher electron density . However, steric and electronic factors lead to divergent isomer ratios:

  • 1-NitroBeP dominates under mild nitration (64% yield with 1:10 nitrating agent ratio).
  • 3-NitroBeP forms preferentially (36% yield) under excess nitrating conditions, suggesting kinetic vs. thermodynamic control .

This positional selectivity likely extends to amine derivatives. While direct data on Benzo[e]pyren-1-amine is sparse, analogous nitro-PAH mutagenicity studies imply that 1-substituted isomers may exhibit distinct biological activity compared to 3-substituted counterparts .

Table 1: Positional Isomer Comparison
Compound Substitution Position Predicted Reactivity Synthetic Yield (Nitro Analogues)
Benzo[e]pyren-1-amine 1 High steric hindrance ~64% (nitro analogue)
This compound 3 Moderate reactivity ~36% (nitro analogue)

Benzo[a]pyrene Derivatives: Structural and Functional Contrasts

Benzo[a]pyrene (BaP), a structural isomer of BeP, features a "bay-region" associated with higher carcinogenicity. Functionalization at the 3-position produces derivatives like Benzo[a]pyren-3-ol, 6-nitro-, 3-acetate (C₂₂H₁₃NO₄), which exhibits enhanced mutagenicity due to nitro and ester groups .

Table 2: Benzo[a]pyrene vs. Benzo[e]pyrene Derivatives
Property Benzo[a]pyren-3-ol, 6-nitro-, 3-acetate This compound
Core Structure Bay-region PAH Non-bay-region PAH
Functional Groups Nitro, acetate Amine
Mutagenic Potential High (Ames test positive) Likely moderate
Molecular Weight 355.34 g/mol ~297.34 g/mol (est.)

Heterocyclic Analogues: Pyridin-3-amine Derivatives

Pyridin-3-amine derivatives, such as 6-(Benzyloxy)-N,N'-diphenylpyridin-3-amine (C₂₄H₂₁N₃O), share structural motifs with this compound but differ in electronic properties. The pyridine ring’s electron-deficient nature reduces nucleophilicity compared to PAH amines, altering reactivity in substitution and coupling reactions . For example, reductive amination of pyran-based amines yields analogues with >90% purity, whereas PAH amines may require harsher conditions due to steric bulk .

Simple Aromatic Amines: 3-Methylbenzenamine and Derivatives

Simpler benzenamines, such as 3-Methylbenzenamine (C₇H₉N), highlight the impact of PAH conjugation on physicochemical properties. While 3-Methylbenzenamine has a boiling point of ~205°C and moderate water solubility, this compound’s extended aromatic system increases hydrophobicity (logP > 5) and melting point (>250°C) . Additionally, PAH amines are more prone to oxidative degradation, forming quinone-like metabolites that may contribute to toxicity .

Biological Activity

Benzo[e]pyren-3-amine (BeP) is a polycyclic aromatic amine that has garnered attention due to its biological activity, particularly in relation to mutagenesis and carcinogenesis. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

This compound is a derivative of benzo[e]pyrene, characterized by the presence of an amine group at the 3-position. This structural modification influences its chemical reactivity and biological interactions, distinguishing it from other polycyclic aromatic hydrocarbons (PAHs).

The biological activity of BeP primarily involves its interaction with DNA. The compound can intercalate into the DNA double helix, leading to structural distortions that interfere with replication and transcription processes. This interaction results in the formation of DNA adducts, which are critical in initiating mutagenesis and carcinogenesis. The mechanisms include:

  • Metabolic Activation : BeP undergoes metabolic activation via cytochrome P450 enzymes, enhancing its reactivity.
  • Aryl Hydrocarbon Receptor (AhR) Pathway : BeP activates the AhR pathway, which is involved in mediating cellular responses to environmental toxins.

Mutagenicity and Carcinogenicity

BeP has been shown to exhibit mutagenic properties in various studies:

  • In Vitro Studies : Research indicates that BeP induces mutations in bacterial strains such as Salmonella typhimurium. For instance, studies reported positive mutagenicity with metabolic activation at concentrations ranging from 1 µg/plate to 1,000 µg/plate .
  • In Vivo Studies : Limited data suggest potential carcinogenic effects in animal models, though more extensive research is needed to confirm these findings.

Cytotoxic Effects

BeP has demonstrated cytotoxic effects on human cells. A study examining the impact on human retinal pigment epithelial cells (ARPE-19) found that exposure to BeP resulted in significant cell death and apoptosis:

  • Dose-Dependent Cytotoxicity : Cell viability decreased markedly at concentrations of 1000 µM (20% viability) and 400 µM (35.6% viability), while lower concentrations showed minimal effects .

Genotoxicity

The genotoxic potential of BeP has been assessed through various assays:

Test SystemWithout ActivationWith ActivationComments
S. typhimurium TA100NegativePositiveSignificant increase in revertants at high doses .
S. typhimurium TA98NegativePositiveMutagenicity observed with metabolic activation .
Mouse liver S9 fractionNot specifiedPositiveIndicated the need for metabolic activation for mutagenicity .

Case Studies

  • Cigarette Smoke Exposure : A study highlighted the role of BeP as a toxic component in cigarette smoke, linking it to age-related macular degeneration through oxidative stress and apoptosis in retinal cells .
  • Environmental Impact : Research on PAH mixtures has shown that BeP contributes significantly to the overall toxicity and carcinogenic risk associated with environmental exposure to PAHs, necessitating further investigation into its relative potency compared to other PAHs like benzo[a]pyrene .

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